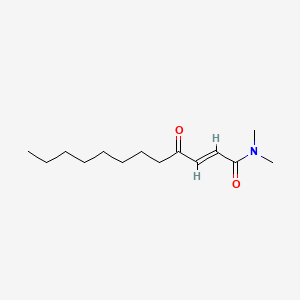

N,N-Dimethyl-4-oxo-2-dodecenamide

Description

N,N-Dimethyl-4-oxo-2-dodecenamide is a synthetic organic compound characterized by a 12-carbon unsaturated aliphatic chain (dodecenamide) with a ketone group at position 4 and a double bond at position 2. The amide nitrogen is substituted with two methyl groups, enhancing its lipophilicity and influencing its intermolecular interactions.

Properties

CAS No. |

53488-17-8 |

|---|---|

Molecular Formula |

C14H25NO2 |

Molecular Weight |

239.35 g/mol |

IUPAC Name |

(E)-N,N-dimethyl-4-oxododec-2-enamide |

InChI |

InChI=1S/C14H25NO2/c1-4-5-6-7-8-9-10-13(16)11-12-14(17)15(2)3/h11-12H,4-10H2,1-3H3/b12-11+ |

InChI Key |

XYVKRNBAVMCTJW-VAWYXSNFSA-N |

SMILES |

CCCCCCCCC(=O)C=CC(=O)N(C)C |

Isomeric SMILES |

CCCCCCCCC(=O)/C=C/C(=O)N(C)C |

Canonical SMILES |

CCCCCCCCC(=O)C=CC(=O)N(C)C |

Synonyms |

CM 55 CM 55, (E)-isomer CM-55 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with 4-Oxododecanedioic Acid ()

Structural Similarities and Differences :

4-Oxododecanedioic acid (C₁₂H₂₀O₅) shares the 12-carbon chain and 4-oxo group with N,N-Dimethyl-4-oxo-2-dodecenamide. However, it features two terminal carboxylic acid groups instead of an amide and a double bond.

| Property | This compound | 4-Oxododecanedioic Acid |

|---|---|---|

| Molecular Formula | C₁₄H₂₅NO₂ (inferred) | C₁₂H₂₀O₅ |

| Functional Groups | Amide, ketone, alkene | Carboxylic acids, ketone |

| Polarity | Moderate (amide + ketone) | High (acid groups) |

| Potential Applications | Surfactants, drug delivery | Polymer precursors |

Key Findings :

The replacement of carboxylic acids with an N,N-dimethylamide group reduces polarity, likely improving lipid bilayer penetration in biological systems. The double bond in the dodecenamide derivative may confer conformational rigidity, contrasting with the flexible aliphatic chain of 4-oxododecanedioic acid .

Comparison with N-(4-Oxo-1,4-dihydroquinolin-2-yl)alkylamides ()

Structural Analogues: Compounds such as N-(4-Oxo-1,4-dihydroquinolin-2-yl)tetradecanamide (3h) and hexadecanamide (3i) share the 4-oxo and amide functionalities but incorporate aromatic quinoline rings instead of a linear aliphatic chain.

| Property | This compound | N-(4-Oxo-quinolinyl)alkylamides |

|---|---|---|

| Aromaticity | Absent | Present (quinoline ring) |

| Melting Point | Likely <250°C (inferred) | >250°C (reported) |

| Solubility | Higher in organic solvents | Lower (due to aromaticity) |

Key Findings: The absence of an aromatic system in this compound likely results in lower melting points and better solubility in nonpolar media compared to rigid quinoline-based amides. This structural simplicity may facilitate easier synthetic modification .

Comparison with DM-11 ()

DM-11 (1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide) is a structurally complex amide with heterocyclic rings.

| Property | This compound | DM-11 |

|---|---|---|

| Molecular Complexity | Low (linear chain) | High (multiple rings) |

| Functional Diversity | Amide, ketone, alkene | Amide, pyridinone, dichlorobenzyl |

| Bioactivity Potential | Unreported | Likely higher (pharmaceutical) |

However, its simplicity could make it a versatile intermediate for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.